molecular formula C7H8BrNO2 B8481290 2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8481290
M. Wt: 218.05 g/mol
InChI Key: BQZSLMVAVOVISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524705B2

Procedure details

Sodium methoxide (94 mg, 1.74 mmol) was added to a solution of 2-bromo-6-methyl-4-nitro-pyridine 1-oxide (408 mg, 1.74 mmol) in dry methanol (20 mL) at 0° C., then warmed to ambient temperature and maintained overnight. The volatiles were evaporated in vacuo and the residue extracted with chloroform (5×40 mL). The combined organic layers were washed with water, dried over anhydrous sodium sulfate and concentrated to afford a residue which was purified by column chromatography over silica gel (60-120 mesh) using 3% methanol in chloroform as eluent to afford 2-bromo-4-methoxy-6-methyl-pyridine 1-oxide (0.32 g, 84%) as a white solid.
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:10]=[C:9]([N+]([O-])=O)[CH:8]=[C:7]([CH3:14])[N+:6]=1[O-:15]>CO>[Br:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[CH:8]=[C:7]([CH3:14])[N+:6]=1[O-:15] |f:0.1|

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
408 mg
Type
reactant
Smiles
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform (5×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (60-120 mesh)

Outcomes

Product
Name
Type
product
Smiles
BrC1=[N+](C(=CC(=C1)OC)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.